2-Methyl-4-benzothiazolesulfonamide
Description
Properties
Molecular Formula |
C8H8N2O2S2 |
|---|---|
Molecular Weight |
228.3 g/mol |
IUPAC Name |
2-methyl-1,3-benzothiazole-4-sulfonamide |
InChI |
InChI=1S/C8H8N2O2S2/c1-5-10-8-6(13-5)3-2-4-7(8)14(9,11)12/h2-4H,1H3,(H2,9,11,12) |
InChI Key |
UDJVVYUCCPYGEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=CC=C2S(=O)(=O)N |
Origin of Product |
United States |
Scientific Research Applications
Antibacterial Applications
2-Methyl-4-benzothiazolesulfonamide has shown significant antibacterial properties, making it a candidate for combating microbial infections.
Mechanism of Action:
The compound functions primarily by inhibiting the dihydropteroate synthase (DHPS) enzyme, which is crucial in bacterial folate synthesis. This inhibition occurs through competition with para-aminobenzoic acid (PABA), a substrate for DHPS, leading to bacterial growth inhibition .
Research Findings:
Recent studies have demonstrated that derivatives of benzothiazole, including this compound, exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, compounds synthesized in recent research displayed minimum inhibitory concentrations (MIC) against Staphylococcus aureus as low as 0.025 mM, outperforming standard antibiotics like ampicillin and sulfadiazine .
Data Table: Antibacterial Activity of this compound Derivatives
| Compound | Bacterial Strain | MIC (mM) | Inhibition Zone (mm) |
|---|---|---|---|
| 16c | S. aureus | 0.025 | 40.3 ± 0.6 |
| 14b | E. coli | >2.609 | No activity |
| 19a | C. albicans | - | Active |
Anticancer Applications
The compound is also being explored for its anticancer properties. Recent studies have synthesized various derivatives that display cytotoxic effects on multiple cancer cell lines.
Mechanism of Action:
The anticancer activity is attributed to the induction of apoptosis in cancer cells, which is mediated through pathways involving caspase activation and disruption of mitochondrial membrane potential .
Research Findings:
A series of studies evaluated the anticancer efficacy of benzothiazole derivatives against cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). Compounds showed IC50 values ranging from 6 to 36 μM, indicating potent cytotoxicity .
Data Table: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (μM) | Apoptosis Induction |
|---|---|---|---|
| 11 | HeLa | 6 | Yes |
| 12 | MCF-7 | 18 | Yes |
| 13 | HCT-116 | 34 | Yes |
Herbicidal Applications
Beyond its medicinal uses, this compound has been investigated for its herbicidal properties.
Mechanism of Action:
The herbicidal activity is thought to stem from its ability to inhibit specific enzymatic pathways crucial for plant growth and development .
Research Findings:
Patented formulations containing this compound have demonstrated effective herbicidal action against various weeds, suggesting potential applications in agricultural settings .
Preparation Methods
Role of 2-Mercaptobenzothiazole
MBT undergoes oxidative condensation with amines in the presence of catalysts and oxidizing agents. For this compound, methylamine or its derivatives are employed to introduce the methyl group at the 2-position. The sulfonamide functionality arises from the reaction of MBT with sulfonating agents or via in situ oxidation of thiol groups.
Mechanistic Insight :
The reaction proceeds through the formation of an amine salt intermediate , where the thiol group of MBT reacts with the amine to form a sulfenamide. Subsequent oxidation by oxygen or peroxides converts the sulfenamide into the sulfonamide.
Catalytic Oxidation Methods
Catalytic oxidation is a cornerstone of modern synthesis strategies, offering improved yields and reduced environmental impact compared to traditional stoichiometric oxidants.
Copper-Catalyzed Oxidative Condensation
Early methods, as described in, utilize copper or copper compounds (e.g., CuO, CuCl) to facilitate the reaction between MBT and amines under oxygen atmosphere. For example:
-
Reaction Conditions :
-
Catalyst: Copper phthalocyanine (1–5 mol%)
-
Solvent: Water or amine excess
-
Temperature: 50–80°C
-
Oxygen Pressure: Ambient to 2 bar
-
This method achieves moderate yields (60–75%) but requires careful control of oxygen flow to avoid over-oxidation.
Continuous-Flow Synthesis with Membrane Dispersion Micro-Mixers
A breakthrough in scalability and efficiency is demonstrated in, where a membrane dispersion micro-mixer enables rapid mixing of MBT, tert-butylamine (as a model amine), and oxygen. Key advantages include:
-
Near-Quantitative Oxygen Utilization : 95–100% efficiency due to enhanced gas-liquid contact.
-
Catalyst Reusability : The catalyst (unspecified in the patent) remains active for multiple cycles.
-
Byproduct Minimization : Water is the sole byproduct, aligning with green chemistry principles.
Table 1: Comparative Analysis of Catalytic Methods
Solvent Systems and Reaction Media
The choice of solvent critically influences reaction kinetics, product purity, and isolation efficiency.
Aqueous vs. Organic Solvents
-
Aqueous Systems : Water is preferred in continuous-flow processes for its compatibility with oxygen and ease of separation. However, MBT’s limited solubility in water necessitates fine dispersion techniques.
-
Ethanol/Organic Mixtures : Ethanol enhances MBT solubility and facilitates Schiff base formation in secondary reactions (e.g., introducing benzaldehyde derivatives). For instance, refluxing MBT and methylamine in ethanol for 8 hours yields 86% of the sulfonamide precursor.
Table 2: Solvent Performance in Sulfonamide Synthesis
| Solvent | Reaction Efficiency (%) | Purity (%) | Isolation Method |
|---|---|---|---|
| Water | 90–95 | 98 | Filtration, drying |
| Ethanol | 85–90 | 95 | Recrystallization |
| Ethanol/Water | 88–92 | 97 | Solvent evaporation |
Purification and Isolation Techniques
Post-synthesis purification ensures high purity, essential for pharmaceutical applications.
Recrystallization
Crude products are often recrystallized from ethanol or ether to remove unreacted amines and catalysts. For example, recrystallizing the sulfonamide from ether yields a beige powder with 86% recovery.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-methyl-4-benzothiazolesulfonamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves condensation of 2-aminophenyl benzothiazole derivatives with sulfonyl chlorides. For example, 2-(4-aminophenyl)benzothiazole can be reacted with substituted sulfonyl chlorides in pyridine and acetic anhydride under reflux (60–80°C for 4–6 hours). Monitoring via TLC and purification via recrystallization (ethanol/water) ensures product purity .
- Critical Parameters : Solvent choice (pyridine acts as a base and solvent), stoichiometric ratios (1:1.2 molar ratio of amine to sulfonyl chloride), and reaction time to minimize byproducts like hydrolyzed sulfonic acids.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- NMR : and NMR to verify sulfonamide linkage (e.g., sulfonamide protons at δ 7.5–8.0 ppm, benzothiazole protons at δ 7.1–7.8 ppm).
- IR : Confirm S=O stretches (1150–1350 cm) and NH bending (1530–1650 cm) .
- Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H] at m/z 293.04 for CHNOS).
Advanced Research Questions
Q. How do substituents on the benzothiazole ring influence the compound’s bioactivity, and what computational tools can predict this?
- Structure-Activity Relationship (SAR) : Modifications at the 4-position (e.g., methyl groups) enhance lipophilicity, affecting membrane permeability. Substituents on the sulfonamide moiety (e.g., halogens) can alter binding affinity to targets like carbonic anhydrases .
- Computational Methods :
- Molecular Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., PDB ID: 3LXE for carbonic anhydrase II).
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity .
Q. What strategies mitigate solubility challenges in biological assays for sulfonamide derivatives?
- Experimental Design :
- Co-solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain compound stability.
- pH Adjustment : Solubilize via deprotonation of sulfonamide NH in alkaline buffers (pH 7.4–8.5) .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (e.g., 150–200 nm size via emulsion-solvent evaporation) to enhance bioavailability .
Q. How can researchers resolve contradictory data in enzyme inhibition studies involving this compound?
- Data Analysis Framework :
- Enzyme Assay Validation : Ensure consistent substrate concentrations (e.g., 4-nitrophenyl acetate for esterase activity) and control for non-specific binding via blank corrections.
- Statistical Models : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC values and assess outliers via Grubbs’ test .
Methodological Tables
Table 1 : Key Spectral Data for this compound
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| NMR | δ 2.5 (s, 3H, CH), δ 7.2–8.1 (m, aromatic) | |
| IR | 1320 cm (S=O), 1590 cm (C=N) | |
| HRMS | m/z 293.04 ([M+H]) |
Table 2 : Computational Parameters for Docking Studies
| Software | Target Protein | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| AutoDock Vina | Carbonic Anhydrase II | -9.2 ± 0.3 | |
| Schrödinger Glide | HDAC6 | -8.7 ± 0.2 |
Critical Notes
- For solubility challenges, cross-reference DSSTox and EPA guidelines for handling sulfonamides in aqueous systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
